Cas no 2292-20-8 (Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-)
![Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl- structure](https://pt.kuujia.com/scimg/cas/2292-20-8x500.png)
2292-20-8 structure
Nome do Produto:Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
- 3,4,10,11-Tetramethoxy-6-methyl-5,7,8,14-tetrahydrodibenzo(c,g)azecin-13(6H)-one
- 3,4,10,11-Tetramethoxy-6-methyl-5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one
- Muramine
- Dibenz[c, 5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
- NSC 148827
- NSC148827
- NSC-148827
- 5,7,8,14-TETRAHYDRO-3,4,10,11-TETRAMETHOXY-6-METHYLDIBENZ(C,G)AZECIN-13(6H)-ONE
- SCHEMBL3271155
- 3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one
- UNII-EL76JUL1BM
- InChI=1/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H
- DTXSID00177463
- Cryptopalmatine
- 3,4,10,11-Tetramethoxy-6-methyl-5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one #
- AKOS040735271
- DIBENZ(C,G)AZECIN-13(6H)-ONE, 5,7,8,14-TETRAHYDRO-3,4,10,11-TETRAMETHOXY-6-METHYL-
- HUIJAZQRYSCNED-UHFFFAOYSA-N
- Dibenz[c,g]azecin-13(6H)-one, 5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
- CHEBI:194523
- CHEMBL1971249
- 3, 4, 10, 11-tetramethoxy-6-methyl-5, 7, 8, 14-tetrahydrobenzo[e][2]benzazecin-13-one
- 2292-20-8
- EL76JUL1BM
- {Dibenz[c,g]azecin-13(6H)-one,} 5,7,8, 14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-
- NCI60_001022
- 5,7,8,14-Tetrahydro-3,4,10,11-tetramethoxy-6-methyldibenz[c,g]azecin-13(6H)-one
-
- Inchi: InChI=1S/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H3
- Chave InChI: HUIJAZQRYSCNED-UHFFFAOYSA-N
- SMILES: COC1C=C2CCN(CC3C(OC)=C(OC)C=CC=3CC(=O)C2=CC=1OC)C
Propriedades Computadas
- Massa Exacta: 385.18901
- Massa monoisotópica: 385.189
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 4
- Complexidade: 515
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3
- Superfície polar topológica: 57.2Ų
Propriedades Experimentais
- Densidade: 1.131
- Ponto de ebulição: 555.6°Cat760mmHg
- Ponto de Flash: 289.8°C
- Índice de Refracção: 1.543
- PSA: 57.23
- LogP: 3.07220
Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl- Literatura Relacionada
-
L. Crombie,V. Gold,B. Capon,C. W. Rees,E. F. Caldin,D. J. Millen,R. F. M. White,C. J. Timmons,E. S. Waight,R. H. Thomson,R. McCrindle,K. H. Overton,R. M. Acheson,K. W. Bentley,J. S. Whitehurst,D. J. Manners,R. C. Sheppard Annu. Rep. Prog. Chem. 1963 60 245
-
K. W. Bentley Nat. Prod. Rep. 1990 7 245
-
3. 460. The rearrangement of isoquinoline alkaloid N-oxidesK. W. Bentley,A. W. Murray J. Chem. Soc. 1963 2497
-
4. Index of subjects, 1927
-
K. W. Bentley Nat. Prod. Rep. 1987 4 677
2292-20-8 (Dibenz[c,g]azecin-13(6H)-one,5,7,8,14-tetrahydro-3,4,10,11-tetramethoxy-6-methyl-) Produtos relacionados
- 130-86-9(protopine)
- 24240-04-8(Allocryptopine)
- 490-52-8(Hunnemanine)
- 485-91-6(Allocryptopine)
- 482-74-6(Cryptopine (~90%))
- 1209416-21-6(N-{4-(cyclopropylcarbamoyl)methylphenyl}-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 55159-99-4(1-(2-Aminonaphthalen-1-yl)ethanone)
- 1004680-03-8(4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide)
- 40207-09-8((3,5-bis-carboxymethyl-2,4,6-trimethyl-phenyl)-acetic acid)
- 2097883-49-1(N-(diphenylmethyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel
